molecular formula C21H16N2O4S B2751477 N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 941934-78-7

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2751477
CAS RN: 941934-78-7
M. Wt: 392.43
InChI Key: MBXAHCHIMJERHC-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxybenzofuran-2-carboxamide, also known as CTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a small molecule that belongs to the family of benzofuran derivatives and has a molecular weight of 431.5 g/mol.

Scientific Research Applications

Synthesis and Cytotoxicity of Pyrazole Derivatives

The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their conversion to pyrazolo[1,5-a]pyrimidine derivatives was reported. These compounds were tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Novel Anticholinesterase Agents

A study involved the synthesis of novel carbamates based on the molecular skeletons of Furobenzofuran and Methanobenzodioxepine. These compounds demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential in treating diseases like Alzheimer's (Luo et al., 2005).

Discovery of Anti-depressants

A study on the design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides revealed their efficacy as 5-HT3 receptor antagonists. Some compounds showed significant anti-depressant-like activity in forced swim tests, highlighting their potential in mental health treatment (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Synthesis and Antimicrobial Activity

The synthesis of Schiff bases of benzofuran and their antibacterial activity were investigated. Such studies contribute to the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria (Rahman & Ismail, 1976).

properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-26-15-9-5-8-13-10-16(27-18(13)15)20(25)23-21-14(19(22)24)11-17(28-21)12-6-3-2-4-7-12/h2-11H,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXAHCHIMJERHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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